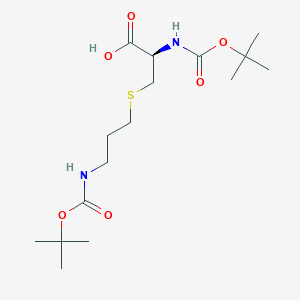

Boc-cys(3-(boc-氨基)-丙基)-oh

描述

“Boc-cys(3-(boc-amino)-propyl)-oh” is a compound with the molecular formula C16H30N2O6S and a molecular weight of 378.5 g/mol. It is a type of Boc-protected amino acid . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis

Boc-protected amino acids are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .科学研究应用

硫醇功能的保护和激活

- 使用 3-硝基-2-吡啶亚磺酰 (Npys) 基团等保护基团有助于半胱氨酸残基中硫醇功能的保护和激活。由双 (N-叔丁氧羰基)-L-胱氨酸制备的 Boc-Cys(Npys)–OH 对强酸具有抗性,同时允许与游离硫醇进行选择性反应以形成二硫键,这对于蛋白质结构和功能至关重要 (R. Matsueda 等,1981)。

肽的合成和结构研究

- 使用 Boc-cys(3-(boc-氨基)-丙基)-oh 等受保护氨基酸对 β-寡肽的研究有助于理解肽的结构和动力学。例如,部分和完全受保护的 β-寡肽的合成及其 X 射线晶体结构分析提供了对肽折叠和二级结构形成的见解,展示了受保护氨基酸在研究肽行为和功能中的作用 (Stefan Abele 等,1999)。

荧光探测和传感

- Boc-cys(3-(boc-氨基)-丙基)-oh 衍生物被用于开发生物硫醇检测的荧光探针。例如,由受保护氨基酸合成的基于 BODIPY 的荧光探针能够选择性地检测半胱氨酸和高半胱氨酸,而不是谷胱甘肽。此类探针对于研究活细胞中涉及生物硫醇的生理和病理过程非常有价值 (Qing Wang 等,2018)。

肽核酸 (PNA) 低聚物

- 在 PNA 低聚物的合成中,结合 Boc 保护的氨基酸的修饰核碱基展示出对 RNA 和 DNA 靶标的增强亲和力。这一应用强调了 Boc-cys(3-(boc-氨基)-丙基)-oh 在开发核酸模拟物和探针以用于遗传研究和治疗应用中的作用 (K. G. Rajeev 等,2002)。

未来方向

The use of Boc-protected amino acids, including “Boc-cys(3-(boc-amino)-propyl)-oh”, in peptide synthesis is a well-established practice in organic chemistry . Future research may focus on improving the efficiency and selectivity of these reactions, as well as exploring new applications for these compounds .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6S/c1-15(2,3)23-13(21)17-8-7-9-25-10-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMHHTYCWGVAML-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-cys(3-(boc-amino)-propyl)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)

![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)

![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)

![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)